![molecular formula C18H23N6O8P B12829066 N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5'-phosphate](/img/structure/B12829066.png)
N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5'-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5’-phosphate is a C-glycosyl compound that plays a significant role in various biochemical processes. This compound is involved in the biosynthesis of tetrahydromethanopterin, an essential cofactor in methanogenic archaea .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5’-phosphate involves the reaction between (7,8-dihydropterin-6-yl)methyl diphosphate and 4-(beta-D-ribofuranosyl)aniline 5’-phosphate. The reaction is catalyzed by the enzyme 7,8-dihydropterin-6-yl-methyl-4-(beta-D-ribofuranosyl)aminobenzene 5’-phosphate synthase .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in biochemical research. the enzymatic synthesis method mentioned above can be scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5’-phosphate primarily undergoes substitution reactions. The enzyme-catalyzed reaction involves the substitution of diphosphate with the ribofuranosyl aniline phosphate .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include (7,8-dihydropterin-6-yl)methyl diphosphate and 4-(beta-D-ribofuranosyl)aniline 5’-phosphate. The reaction conditions typically involve the presence of the specific enzyme mentioned earlier .
Major Products
The major product formed from this reaction is N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5’-phosphate, along with diphosphate as a byproduct .
Scientific Research Applications
N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5’-phosphate has several scientific research applications:
Chemistry: It is used in the study of enzyme-catalyzed reactions and the biosynthesis of complex molecules.
Biology: The compound is crucial in understanding the metabolic pathways in methanogenic archaea.
Medicine: Research involving this compound can provide insights into the development of antibiotics targeting methanogenic archaea.
Mechanism of Action
The mechanism of action of N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5’-phosphate involves its role as a substrate in the biosynthesis of tetrahydromethanopterin. The enzyme 7,8-dihydropterin-6-yl-methyl-4-(beta-D-ribofuranosyl)aminobenzene 5’-phosphate synthase catalyzes the reaction, facilitating the transfer of the ribofuranosyl aniline phosphate group to the dihydropterin moiety .
Comparison with Similar Compounds
Similar Compounds
Dihydropteroate: Another compound involved in the biosynthesis of folate derivatives.
Tetrahydrofolate: A related compound that serves as a cofactor in various enzymatic reactions.
Uniqueness
N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5’-phosphate is unique due to its specific role in the biosynthesis of tetrahydromethanopterin, which is not found in many other biochemical pathways .
Properties
Molecular Formula |
C18H23N6O8P |
|---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-5-[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]phenyl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C18H23N6O8P/c19-18-23-16-12(17(27)24-18)22-10(6-21-16)5-20-9-3-1-8(2-4-9)15-14(26)13(25)11(32-15)7-31-33(28,29)30/h1-4,11,13-15,20,25-26H,5-7H2,(H2,28,29,30)(H4,19,21,23,24,27)/t11-,13-,14-,15+/m1/s1 |
InChI Key |
VNLUYZYZRAWLHI-NGFQHRJXSA-N |
Isomeric SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O |
Canonical SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C4C(C(C(O4)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



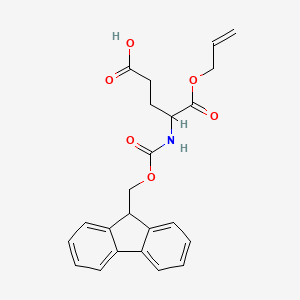
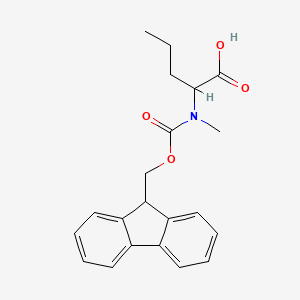

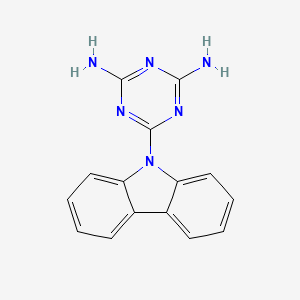
![1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12829028.png)
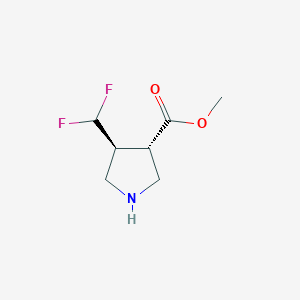
![Bis(benzo[b]thiophen-3-yl)dimethylsilane](/img/structure/B12829042.png)

![Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12829055.png)
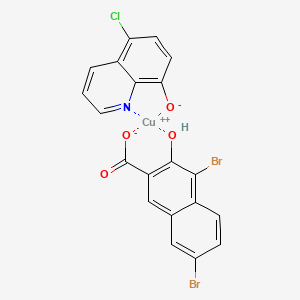
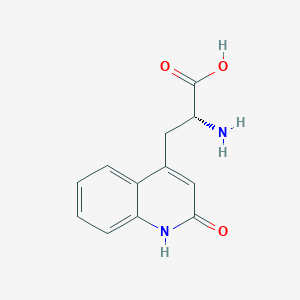
![2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide](/img/structure/B12829078.png)

